6-Methyl-2-oxoindoline-3-carbaldehyde

説明

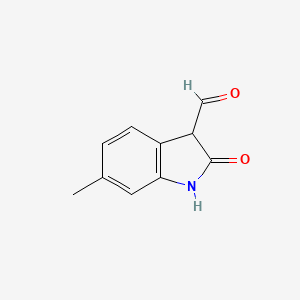

Structure

2D Structure

特性

IUPAC Name |

6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZZKBQJHNTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673806 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845655-53-0 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Methyl 2 Oxoindoline 3 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 6-Methyl-2-oxoindoline-3-carbaldehyde is a primary site for various chemical modifications, including condensation reactions, carbon-carbon and carbon-nitrogen bond formations, and reductions. These reactions are fundamental to the construction of more complex molecular architectures based on the 6-methyl-2-oxoindoline core.

Condensation Reactions for Schiff Base Formation

The condensation of this compound with primary amines readily forms Schiff bases, also known as imines. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The resulting C=N double bond is a key feature of these derivatives. A variety of amines, including aliphatic and aromatic amines, can be employed to generate a diverse library of Schiff bases. researchgate.netnih.govijpsjournal.comnveo.org

The formation of Schiff bases from indole-3-carbaldehyde and its derivatives is a well-established synthetic route. ajchem-b.com For instance, the reaction of indole-3-carbaldehyde with different aryl amines in the presence of glacial acetic acid yields a series of corresponding Schiff bases. researchgate.net It is anticipated that this compound would undergo similar transformations.

Table 1: Examples of Schiff Base Formation with Indole-3-carbaldehyde Analogs This table presents data for analogous compounds due to the limited direct experimental data for this compound.

| Amine Reactant | Product | Reaction Conditions | Reference |

| Various Aryl Amines | N-((indol-1H-3-yl)methylene)benzenamine derivatives | Glacial Acetic Acid | researchgate.net |

| L-Amino Acids | Indole-3-carboxaldehyde (B46971) Schiff bases of amino acids | Not specified | nih.gov |

| Hydrazine Hydrate | 2-chloro-3-(hydrazonomethyl)quinoline | Refluxing ethanol | nih.gov |

Aldol (B89426), Claisen, and Knoevenagel Condensations

The aldehyde functionality of this compound is susceptible to various condensation reactions that are pivotal for forming new carbon-carbon bonds.

Claisen Condensation: The classical Claisen condensation involves the reaction between two ester molecules. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com A mixed Claisen condensation can occur between an ester and a carbonyl compound, such as an aldehyde. In the context of this compound, it could potentially react with an ester enolate to form a β-hydroxy ester, which is a variation of the aldol reaction.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives, in the presence of a basic catalyst. nih.govamazonaws.comacgpubs.orgacgpubs.orgmdpi.com This is a widely used method for the synthesis of α,β-unsaturated compounds. Indole-3-carboxaldehyde is known to undergo Knoevenagel condensation with various active methylene compounds. acgpubs.orgacgpubs.org For example, its reaction with imidazolidine-2,4-dione in the presence of a catalytic amount of triethylamine (B128534) yields the corresponding α,β-unsaturated derivative. amazonaws.com It is expected that this compound would exhibit similar reactivity.

Table 2: Knoevenagel Condensation of Indole-3-carbaldehyde with Active Methylene Compounds This table presents data for analogous compounds due to the limited direct experimental data for this compound.

| Active Methylene Compound | Catalyst | Product Type | Reference |

| Imidazolidine-2,4-dione | Triethylamine | α,β-unsaturated N-substituted indole (B1671886) derivative | amazonaws.com |

| Malononitrile (B47326) | Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | acgpubs.orgacgpubs.org |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | acgpubs.orgacgpubs.org |

C-C and C-N Coupling Reactions

The aldehyde group can be a precursor for various coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, expanding the molecular complexity. While specific examples for this compound are scarce, the reactivity of the broader class of indole aldehydes provides valuable insights. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation in the synthesis and functionalization of indole derivatives. mdpi.combeilstein-journals.org

For instance, the aldehyde functionality can be converted to a suitable group for coupling reactions. Alternatively, reactions at other positions of the indole ring, facilitated by directing groups, are common.

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol (hydroxymethyl group) using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting 6-methyl-3-(hydroxymethyl)indolin-2-one is a valuable intermediate for further derivatization. The choice of reducing agent and reaction conditions can be tuned to achieve selective reduction of the aldehyde without affecting the lactam carbonyl or the aromatic ring. While specific literature on the reduction of this compound is limited, the reduction of aldehydes in similar heterocyclic systems is a standard and well-documented transformation. nih.gov

Modifications on the Indoline-2-one Ring System

The indoline-2-one scaffold of this compound offers several positions for further functionalization, including the nitrogen atom of the lactam and the aromatic ring.

Substitutions on the Indole Ring (Alkylation, Arylation, Halogenation)

Alkylation and Arylation: The nitrogen atom of the indoline-2-one ring is a nucleophilic site and can undergo N-alkylation and N-arylation reactions. researchgate.netnih.gov These reactions are typically carried out in the presence of a base to deprotonate the N-H group, followed by reaction with an alkyl or aryl halide. The choice of solvent and base can be crucial for the success of these reactions. researchgate.net For instance, the N-alkylation of indolines can be achieved via the borrowing-hydrogen methodology using an iron catalyst. nih.gov N-arylation of oxindoles has been achieved under metal-free conditions using diaryliodonium salts. nih.gov

Furthermore, C-H alkylation at other positions on the aromatic ring is also possible, often directed by existing substituents. For example, highly regiodivergent alkylation of 2,3-disubstituted indoles at the C6 and N1 positions has been reported. acs.org

Molecular Hybridization with Other Bioactive Scaffolds (e.g., Coumarins, Chalcones, Triazoles, Thiophenes)

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. nih.gov This approach aims to produce new chemical entities with potentially enhanced activity, improved selectivity, or a dual mode of action. nih.gov The aldehyde functionality of this compound serves as a key handle for its integration into such hybrid structures.

Coumarins: Hybrid molecules incorporating both coumarin (B35378) and indole moieties have been synthesized. For instance, piperazine-hybridized coumarin indolylcyanoenones have been developed as novel antibacterial agents. mdpi.com The synthesis typically involves condensation reactions where the aldehyde group of the indole derivative reacts with an active methylene group from a coumarin-containing reactant. mdpi.com

Chalcones: Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of bioactive compounds. The aldehyde group of this compound can undergo Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative to form a chalcone-like structure, embedding the oxoindoline core into a larger conjugated system. This hybridization can lead to compounds with a broad range of biological activities. nih.gov

Triazoles: The 1,2,3-triazole ring is a popular linker in molecular hybridization due to its stability and its ability to engage in hydrogen bonding. mdpi.com Synthesizing a triazole-oxindole hybrid typically involves converting the oxoindole scaffold into an azide (B81097) or alkyne derivative. This functionalized oxoindole can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with a second molecule containing the complementary functionality (alkyne or azide, respectively) to form a 1,4-disubstituted 1,2,3-triazole linker. mdpi.comresearchgate.net This method has been used to create hybrids of isatins (the parent structure of the target compound) with phenolic moieties. mdpi.com

Thiophenes: Thiophene derivatives are common in medicinal chemistry. beilstein-journals.org The aldehyde group on the oxoindoline ring can react with thiophene-containing compounds through various condensation reactions, similar to those used for creating coumarin and chalcone (B49325) hybrids, to generate novel fused or linked heterocyclic systems.

Synthesis of Spirooxindole Derivatives

Spirooxindoles are a prominent class of natural and synthetic compounds where a spirocyclic ring system is fused at the C3 position of the oxindole (B195798) core. nih.gov These molecules are of significant interest due to their rigid three-dimensional structure and wide-ranging biological activities, including antimalarial and antitumor properties. nih.gov The synthesis of spirooxindoles often utilizes isatin (B1672199) derivatives or 3-ylidene-2-indolinones, which are readily prepared from this compound.

Common synthetic strategies include:

Multicomponent Reactions: A series of spiro[indoline-3,4′-pyrans] can be synthesized through a one-pot, multicomponent reaction of an isatin derivative, malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine. mdpi.com

[3+2] Cycloaddition Reactions: This is one of the most powerful methods for constructing five-membered spiro-heterocycles. It involves the reaction of an azomethine ylide (generated in situ from the condensation of an isatin and an amino acid) with a dipolarophile. nih.govresearchgate.net This approach allows for the regio- and stereoselective synthesis of complex spirooxindoles. nih.gov

Tandem Michael-Michael Reactions: Highly functionalized spirooxindoles with multiple stereocenters can be synthesized with excellent diastereoselectivity and enantioselectivity using organocatalyzed tandem Michael-Michael reactions. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Spiro System | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Isatin, Malononitrile, β-Ketoester | Piperidine, Methanol, RT | Spiro[indoline-3,4′-pyran] | mdpi.com |

| [3+2] Cycloaddition | Isatin, Amino Acid, Olefinic Dipolarophile | Methanol, Reflux | Spiro[indoline-pyrrolidine] | nih.gov |

| Tandem Michael–Michael Reaction | N-tritylisatylidenemalononitrile, (E)-7-alkyl-7-oxohept-5-enal | (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether / Thiourea (B124793) | Functionalized Spirooxindole | rsc.org |

| Nitrilimine Cycloaddition | 3-ylidene-2-indolinone, Hydrazonyl chloride | Et₃N, Acetonitrile, 90 °C | Spiro[pyrazoline-oxindole] | nih.gov |

Formation of Fused Heterocyclic Systems

In addition to spirocyclization, the reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems, where a new ring shares two or more atoms with the parent indole ring. uomustansiriyah.edu.iq These reactions lead to the formation of complex polycyclic architectures.

A key example is the synthesis of indolo[2,3-b]quinolines , which are tetracyclic systems with significant biological importance. nih.gov A common method for their synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. In the context of this compound, the molecule itself contains both a carbonyl group (at C2) and an adjacent aldehyde group (at C3), making it an ideal substrate to react with aryl amines. A one-pot procedure involving the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine can yield 6H-indolo[2,3-b]quinolines. nih.gov Other synthetic routes can produce a variety of fused systems, including thiadiazino[5,6-b]indoles and triazino[5,6-b]indoles, by reacting isatin derivatives with appropriate bifunctional reagents. researchgate.net

Catalytic Applications in Derivatization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The derivatization of the indole and indoline (B122111) core, including scaffolds like this compound, is greatly enhanced by various catalytic strategies.

Metal-Free Catalysis in Indole Derivative Synthesis

While transition metals are powerful catalysts, there is a growing interest in metal-free catalytic systems to promote sustainability and avoid metal contamination in final products. researchgate.netdergipark.org.tr Several metal-free methods have been developed for the synthesis and functionalization of indole derivatives.

One notable approach is the oxidative dearomatization of indoles to construct C2-quaternary indolinones. nih.gov This transformation can be achieved using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as a mediator, providing a step-economic and metal-free pathway to complex three-dimensional architectures from simpler planar indole skeletons. nih.gov Similarly, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the metal-free intramolecular C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles. researchgate.net These methods highlight the potential to functionalize the indole core without relying on traditional metal catalysts.

Transition-Metal Catalysis for Indoline and Indole Functionalization

Transition-metal catalysis has revolutionized the functionalization of indoles by enabling reactions at C-H bonds that are traditionally considered unreactive. rsc.org Through the use of directing groups, catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), iridium (Ir), and copper (Cu) can achieve high site-selectivity. sci-hub.sersc.org

This strategy is particularly valuable for the functionalization of the benzenoid ring of the indole nucleus, such as at the C7 position, which is difficult to access via classical electrophilic substitution. rsc.org By installing a directing group on the indole nitrogen, a transition metal catalyst can coordinate and selectively activate the C7-H bond for various transformations, including arylation, alkylation, and acyloxylation. sci-hub.se This approach has also been applied to indolines, where cascade reactions involving direct oxidation and C-H functionalization can lead to C2-substituted indoles. nih.gov

| Catalyst System | Directing Group | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|

| Rh(III) | Pyrimidine | Alkylation / Alkenylation | C7 | sci-hub.se |

| Pd(II) | N-acetyl | Arylation | C7 | sci-hub.se |

| Ru(II) | Pyrimidine | Acyloxylation | C7 | sci-hub.se |

| Cu(I) | Various | Cross-Dehydrogenative Coupling | Various | mdpi.com |

Asymmetric Catalysis for Chiral Indoline Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound often resides in a single enantiomer. Asymmetric catalysis provides the most efficient route to these chiral compounds. beilstein-journals.org Several powerful strategies have been developed for the asymmetric synthesis of chiral indoline and oxindole derivatives.

Catalytic Asymmetric Dearomatization (CADA): This strategy involves the conversion of a planar, aromatic indole into a three-dimensional, chiral indolenine or fused indoline. nih.gov Using a chiral phosphoric acid as a Brønsted acid catalyst, 2,3-disubstituted indoles can react with electrophiles like naphthoquinone monoimines to produce chiral products in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov

Asymmetric Aldol and Mannich Reactions: The enolizable nature of oxindoles allows them to act as nucleophiles in asymmetric aldol and Mannich reactions. mdpi.com Using chiral metal complexes (e.g., copper(I) with a chiral ligand) or organocatalysts, these reactions can be controlled to produce adducts with high diastereo- and enantioselectivity, creating chiral centers at the C3 position. mdpi.commdpi.com These methods are fundamental for constructing biologically important 3-substituted-3-hydroxyoxindoles and β-amino acid derivatives. beilstein-journals.orgmdpi.com

Biomimetic Catalytic Systems

While direct studies focusing on the application of this compound in biomimetic catalytic systems are not extensively documented in the reviewed literature, the broader class of oxindole and isatin derivatives participates in bio-inspired catalytic reactions. These systems often mimic enzymatic processes to achieve high selectivity and efficiency under mild conditions.

A bio-inspired approach for the synthesis of oxindoles has been developed that mimics the biosynthesis of melanin (B1238610) pigments. This method involves a catalytic aerobic dual C-H functionalization of phenols. nih.govrsc.org The process is significant because it couples the dehydrogenative C-N bond formation to the reduction of molecular oxygen, a strategy commonly observed in biological systems. nih.gov Mechanistic studies have pointed to the involvement of Cu(II)-semiquinone radical intermediates, which facilitate the carbon-heteroatom bond formation. nih.gov This approach highlights the potential of the oxindole scaffold to participate in catalytic cycles that are inspired by natural processes.

Furthermore, derivatives of isatin, the parent structure of this compound, have been utilized in bio-inspired catalytic reactions. For instance, tetraamino-bisthiourea chiral macrocycles have been employed as catalysts in decarboxylative Mannich reactions involving isatin-derived ketimines. beilstein-journals.org These macrocyclic catalysts are designed to mimic the confined and preorganized binding sites of enzymes. beilstein-journals.org The catalytic mechanism is believed to involve the deprotonation of a malonic acid half thioester by a tertiary amine site on the macrocycle, with the resulting enolate intermediate being stabilized through hydrogen bonding within the macrocyclic cavity. Simultaneously, the isatin-derived imine is activated by thiourea sites, also via hydrogen bonding. beilstein-journals.org This cooperative activation and the chiral environment provided by the macrocycle lead to efficient and stereoselective product formation. beilstein-journals.org

The reactivity of the carbaldehyde group at the C3 position of the oxoindoline core also suggests potential for involvement in biomimetic systems. Carbonyl catalysis, a concept inspired by the action of pyridoxal-dependent enzymes, utilizes a carbonyl group to activate a primary amine for subsequent reactions. nih.gov While not directly demonstrated for this compound, this principle of biomimetic activation could be explored in future research to design novel catalytic transformations involving this compound.

The following table summarizes the key components and features of a relevant bio-inspired catalytic system involving isatin derivatives.

| Catalyst System | Reactants | Reaction Type | Key Biomimetic Features |

| Tetraamino-bisthiourea chiral macrocycle | Isatin-derived ketimines, Malonic acid half thioesters | Decarboxylative Mannich Reaction | Enzyme-mimicking cavity, Cooperative activation via hydrogen bonding, Preorganized binding sites |

Biological and Medicinal Chemistry Applications of 6 Methyl 2 Oxoindoline 3 Carbaldehyde Derivatives

Antimicrobial and Antifungal Efficacy

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of the oxoindoline core have demonstrated notable efficacy against a wide array of both Gram-positive and Gram-negative bacteria. The structural modifications of the 6-Methyl-2-oxoindoline-3-carbaldehyde scaffold have led to the development of compounds with potent antibacterial properties, often exceeding the activity of standard antibiotics.

Research into novel ester derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) has provided valuable insights into their potential as antibacterial agents. researchgate.net These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, establishing a foundation for further investigation into their mechanisms of action. researchgate.net Similarly, a series of quinoxaline-based compounds have displayed good to moderate antibacterial activity, with some derivatives being particularly potent against S. aureus, B. subtilis, MRSA, and E. coli. nih.gov One potent broad-spectrum antibacterial agent from this class demonstrated strong inhibitory effects against a range of bacterial strains with low cytotoxicity. nih.gov

Furthermore, studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown that all tested compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria. nih.gov Their activity was reported to be 10–50 fold greater than that of ampicillin (B1664943) and streptomycin. nih.gov The most sensitive bacterium was identified as En. cloacae, while E. coli was the most resistant. nih.gov

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antibacterial efficacy. For instance, 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives have shown a wide spectrum of action against twenty-four bacterial strains with MIC values ranging from 0.0313 to 0.250 mg/mL. amazonaws.com The MBC for these compounds against Gram-positive bacteria ranged from 0.0625 mg/mL to 0.500 mg/mL. amazonaws.com

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoxaline-based compounds | S. aureus | 4-16 | - | nih.gov |

| Quinoxaline-based compounds | B. subtilis | 8-32 | - | nih.gov |

| Quinoxaline-based compounds | MRSA | 8-32 | - | nih.gov |

| Quinoxaline-based compounds | E. coli | 4-32 | - | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | En. cloacae | 4-30 | 8-60 | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have emerged as promising antifungal agents. The versatility of the oxoindoline scaffold allows for the synthesis of compounds with significant activity against a range of fungal pathogens.

A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov In this series, one compound was identified as the most potent, with T. viride being the most sensitive fungus and A. fumigatus the most resistant. nih.gov The mechanism of antifungal action is thought to involve the inhibition of 14a–lanosterol demethylase of CYP51Ca. nih.gov

Similarly, novel hydrazone-pyrimidinetrione analogs have been synthesized and shown to exhibit potent fungal growth inhibition at or below 10μM with minimal mammalian cell toxicity. nih.gov Preliminary evidence suggests that these compounds act by decreasing energy production and fungal cell respiration, targeting pathways distinct from currently available antifungals. nih.gov Furthermore, some 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown moderate to pronounced activity against Candida albicans. nih.gov

The antifungal potential is further highlighted by C-6 methyl substituted benzothiazole (B30560) derivatives, which have shown potent activity against C. albicans. scitechjournals.com Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives also revealed moderate to good antifungal activity against five tested plant pathogenic fungi. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various fungi | 4-60 | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Candida albicans | 7.80 - 62.50 | nih.gov |

Antibiofilm Activity

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. Derivatives of this compound have shown promise in combating these resilient bacterial structures.

Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent antibiofilm activity. mdpi.com These compounds are effective at inhibiting the formation of biofilms and also at killing cells within mature biofilms of Staphylococcus aureus. mdpi.com The ability of the most active of these compounds to prevent biofilm formation was tested and found to be a promising characteristic. nih.gov

Furthermore, a series of 8-alkoxyquinoline derivatives were evaluated for their biofilm inhibition against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net This highlights the potential of this class of compounds to address the challenges posed by biofilm-related infections. The antibiofilm and antivirulence activities of nineteen 6-polyaminosterol derivatives have also been explored against major pathogens, with some derivatives preventing the formation of biofilms in CRAB, CRPA, VRE, or MRSA. nih.gov

Antiviral Properties

The indole (B1671886) nucleus, a core component of the this compound structure, is present in numerous compounds with significant antiviral activity. rsc.org A variety of derivatives have been synthesized and evaluated for their ability to inhibit a wide range of DNA and RNA viruses.

A novel series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) counterparts have been designed and tested for in vitro antiviral activity. nih.gov Several of the indolylthiosemicarbazide compounds exhibited notable activity against Coxsackie B4 virus, with EC50 values ranging from 0.4 to 2.1 μg/mL. nih.gov The structure-activity relationship analysis indicated that the free thiosemicarbazide (B42300) moiety is crucial for this antiviral effect, as the cyclized products were inactive. nih.gov

In another study, a series of indole-2-carboxylate (B1230498) derivatives were synthesized and showed potent broad-spectrum antiviral activity. nih.govresearchgate.net One compound, in particular, demonstrated a high selectivity index against the Cox B3 virus. nih.gov Another compound from the same series showed potent inhibitory activity against influenza A. nih.gov

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease caused by Leishmania parasites. Research into new therapeutic agents is ongoing, and derivatives of quinoline (B57606), a related heterocyclic structure, have shown potential in this area.

A study involving the synthesis and evaluation of six analogs of 2-arylquinoline demonstrated their in vitro and in vivo anti-leishmanial activity. nih.gov The compounds exhibited half-maximal effective concentration (EC50) values between 3.6 and 19.3 µM. nih.gov Treatment with these compounds led to improvement in most of the treated animal models, with some being cured. nih.gov In silico analysis suggested that these molecules could be a safe treatment option against Leishmania. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various chronic diseases. Derivatives of 2-oxoindoles and quinolines have been investigated for their antioxidant properties.

A series of new 3-substituted-2-oxindole derivatives were synthesized and their in vitro antioxidant activity was determined. nih.gov These compounds showed moderate to good antioxidant activities. The antioxidant potential of 3-hydroxy-3-substituted oxindoles increased in a concentration-dependent manner, with 5-fluoro and 5-methyl analogues showing maximum activity. nih.gov It is suggested that the keto-lactam ring with its N-H and C=O moieties may be responsible for initiating the free radical scavenging activity. nih.gov

Similarly, a series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed as novel antioxidants. nih.gov The in vitro antioxidant activity of these compounds was evaluated, and the results indicated good antioxidant properties for most of the synthesized compounds. nih.gov The radical scavenging activities of several of these compounds were found to be better than that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov Furthermore, a series of quinoline-2-carbaldehyde hydrazone derivatives were synthesized as bioisosteric analogues of melatonin (B1676174) and their in vitro antioxidant activity was investigated. researchgate.net

Other Pharmacological Activities

The versatile scaffold of isoindoline, a structural isomer of indoline (B122111), is present in a number of commercial drugs with a wide range of pharmacological activities. mdpi.com Derivatives of this and related structures have been reported to possess antitumor, diuretic, cytotoxic, and hypertensive properties, among others. mdpi.com

For instance, Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones have been prepared and characterized for their biological activity. mdpi.com Some of these complexes exhibited high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, with high selectivity towards cancerous cell lines over non-cancerous ones. mdpi.com They were also able to circumvent cisplatin (B142131) resistance. mdpi.com

Furthermore, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized and showed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) in an MTT assay. researchgate.net Novel 3-substituted derivatives of 2-indolinones have also been synthesized and screened for their cytotoxicity against human colon and breast adenocarcinoma cell lines, with some derivatives showing potent activity. nih.gov

Monoamine Oxidase Inhibition

Derivatives of this compound, particularly benzylidene oxindoles, have been identified as potent inhibitors of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform. nih.govwright.edu MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. nih.gov

The synthesis of functionalized benzylidene oxindoles is achieved through a Claisen-Schmidt condensation of an indolin-2-one (like 6-methyl-indolin-2-one) with a substituted benzaldehyde. wright.edu This straightforward synthesis allows for the creation of a diverse library of compounds to probe structure-activity relationships. Studies on related 3-substituted oxindole derivatives have shown that the presence and position of certain substituents, such as a bromo group on the phenyl ring, are critical for MAO-A inhibitory activity. nih.gov For instance, one such derivative demonstrated an IC50 value of 18.27 µM against MAO-A. nih.govebi.ac.uk Research into similar scaffolds like 2-benzylidene-1-indanones has also yielded highly potent and specific MAO-B inhibitors, with some compounds exhibiting IC50 values below 0.1 µM. nih.gov

Table 1: MAO-A Inhibitory Activity of a 3-Substituted Oxindole Derivative

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 3-(4-bromobenzylidene)indolin-2-one | MAO-A | 18.27 | Moclobemide | 13.1 |

Antidepressant and Antipsychotic Potential

The potential of this compound derivatives as antidepressant and antipsychotic agents is strongly linked to their monoamine oxidase inhibitory activity. nih.gov By inhibiting MAO-A, these compounds can increase the levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, a primary mechanism for many antidepressant drugs. nih.gov

In preclinical studies, 3-substituted oxindole derivatives have been evaluated for antidepressant efficacy using models such as the forced swimming test (FST) and tail suspension test (TST) in mice. nih.govresearchgate.net One derivative, 3-(4-bromobenzylidene)indolin-2-one, demonstrated a significant reduction in immobility time, with a potency comparable to the standard antidepressant drug imipramine. nih.gov Specifically, it showed a 37.95% decrease in immobility duration in the FST and a 44.84% decrease in the TST. researchgate.net The isatin (B1672199) scaffold, closely related to oxoindoline, has also been explored for a range of central nervous system activities, including antianxiety and antipsychotic potential. nih.gov

Table 2: In Vivo Antidepressant Activity of a 3-Substituted Oxindole Derivative

| Test Model | Compound 12 (% Decrease in Immobility) | Imipramine (% Decrease in Immobility) |

|---|---|---|

| Forced Swimming Test (FST) | 37.95 | 43.62 |

| Tail Suspension Test (TST) | 44.84 | 50.64 |

Data sourced from nih.govresearchgate.net

Anthelmintic Activity

Derivatives based on the isatin (1H-indole-2,3-dione) scaffold, which is structurally related to 2-oxoindoline, have demonstrated significant anthelmintic properties. innovareacademics.in These compounds have been evaluated against the adult Indian earthworm, Pheretima posthuma, a common model for screening anthelmintic drugs due to its physiological resemblance to intestinal roundworms. innovareacademics.inresearchgate.netnih.gov

In these assays, the efficacy of the compounds is determined by measuring the time taken to cause paralysis and subsequent death of the worms. researchgate.netnih.govijcap.inipinnovative.com A study involving a series of 16 isatin analogs found that several compounds exhibited significant, concentration-dependent activity. innovareacademics.in Two compounds in particular, designated 3f and 3i, were noted for their potent activity at a concentration of 20 mg/ml, which was comparable to the standard anthelmintic drug, albendazole. innovareacademics.in This suggests that the oxoindoline core can be a valuable template for developing new agents to combat helminth infections. innovareacademics.in

Table 3: Anthelmintic Activity of Isatin Derivatives against Pheretima posthuma

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 3f | 20 | 11.33 ± 0.88 | 29.67 ± 0.88 |

| 3i | 20 | 12.67 ± 0.88 | 32.33 ± 0.88 |

| Albendazole (Standard) | 20 | 10.33 ± 0.33 | 25.67 ± 0.33 |

Data represents mean ± SEM. Sourced from innovareacademics.in

DNA Replication and Transcription Inhibition

The 2-oxoindoline scaffold is a privileged structure in the development of anticancer agents, with many derivatives functioning through the inhibition of enzymes crucial for DNA replication and cell cycle progression, such as cyclin-dependent kinases (CDKs). mdpi.comnih.gov By inhibiting CDKs, these compounds can halt the cell cycle, preventing the proliferation of cancer cells. nih.gov Some anticancer agents act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which disrupts DNA structure and function, ultimately leading to cell death. nih.govwiserpub.comstrath.ac.ukwiserpub.com

Numerous studies have reported on the antiproliferative activity of oxindole derivatives against various cancer cell lines. nih.govresearchgate.netnih.gov For example, certain spiro-oxindole derivatives have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one N-benzyl substituted compound exhibiting an IC50 value of 3.55 µM against MCF-7 cells. nih.gov Isatin derivatives have also been designed as specific CDK2 inhibitors, a key regulator of the cell cycle. mdpi.com This body of research indicates that derivatives of this compound could be developed as anticancer agents that interfere with DNA replication and transcription. nih.govnih.gov

Muscle Relaxant Properties

The isatin core structure, from which this compound is derived, has been associated with a wide array of pharmacological effects, including muscle relaxant properties. researchgate.net While specific studies on this compound derivatives for this application are not extensively detailed in the available literature, the broader family of isatin derivatives has been investigated for various central nervous system (CNS) activities. nih.govijpbs.comnih.gov The ability of isatins to cross the blood-brain barrier makes them suitable candidates for CNS-acting drugs. ijpbs.com Research into the diverse biological profile of isatin-related compounds continues to uncover new potential therapeutic applications, including the modulation of muscle function. researchgate.net

Anticholinesterase Activity

Derivatives of the 2-oxoindoline scaffold have emerged as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govnih.govvnu.edu.vnmdpi.com

A study focused on designing dual-target inhibitors led to the identification of an oxoindoline derivative, compound 8i , which displayed strong, balanced inhibitory activity against both enzymes. mdpi.com Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.com This dual-site binding contributes to its high inhibitory effect. mdpi.com The potent and dual-inhibitory profile of such derivatives makes them promising leads for the development of new anti-Alzheimer's agents. mdpi.com

Table 4: Cholinesterase Inhibitory Activity of an Oxoindoline Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 8i | Acetylcholinesterase (eeAChE) | 0.39 |

| 8i | Butyrylcholinesterase (eqBChE) | 0.28 |

Data sourced from mdpi.com

Quorum Sensing Inhibition

Derivatives of indole-3-carboxaldehyde (B46971), the parent structure of this compound, are effective inhibitors of bacterial quorum sensing (QS). nih.govmdpi.commdpi.comresearchgate.net Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation. nih.govmdpi.com By disrupting this communication, quorum sensing inhibitors (QSIs) can mitigate bacterial pathogenesis without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.gov

Research has shown that adding a bromine atom to the indole carboxaldehyde structure significantly enhances its potency as a QSI. nih.gov A comparative study of monobrominated indole carboxaldehydes demonstrated a 2- to 13-fold reduction in the IC50 values compared to the unsubstituted parent compound, indole-3-carboxaldehyde (ICA). nih.gov This indicates that halogenation is a powerful strategy for increasing the efficacy of these derivatives as QSIs. nih.gov

Table 5: Quorum Sensing Inhibitory Activity of Brominated Indole-3-Carboxaldehydes

| Compound | IC50 (µM) |

|---|---|

| Indole-3-carboxaldehyde (ICA) | 160 ± 1.2 |

| 5-bromoindole-3-carboxaldehyde | 20.0 ± 1.1 |

| 6-bromoindole-3-carboxaldehyde | 80.0 ± 1.1 |

| 7-bromoindole-3-carboxaldehyde | 12.5 ± 1.1 |

Data represents mean ± SEM. Sourced from nih.gov

No Direct Evidence of Dihydrofolate Reductase Inhibition by this compound Derivatives Found in Public Research

Despite a thorough review of available scientific literature, no specific research studies or data could be identified that investigate the role of this compound derivatives as inhibitors of Dihydrofolate Reductase (DHFR). Consequently, the biological and medicinal chemistry applications of this particular compound and its derivatives in the context of DHFR inhibition remain undocumented in publicly accessible research.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for various therapeutic agents, including anticancer and antimicrobial drugs. The field of medicinal chemistry continues to explore novel molecular scaffolds for their potential to inhibit DHFR, aiming to develop more effective and selective therapies.

However, current research on DHFR inhibitors is predominantly focused on other classes of heterocyclic compounds. These include, but are not limited to, derivatives of quinazoline, pteridine, and pyrimidine. While the 2-oxoindoline core is a recognized pharmacophore in various other therapeutic areas, its specific application as a DHFR inhibitor, particularly with the substitution pattern of 6-methyl and 3-carbaldehyde, has not been reported.

Therefore, a detailed discussion, including research findings and data tables on the DHFR inhibitory activity of this compound derivatives, cannot be provided at this time due to the absence of relevant scientific studies. Further research would be necessary to explore and establish any potential activity of this class of compounds against the DHFR enzyme.

Computational and Spectroscopic Investigations of 6 Methyl 2 Oxoindoline 3 Carbaldehyde and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. While specific DFT studies on 6-Methyl-2-oxoindoline-3-carbaldehyde are not extensively available in the public domain, research on analogous compounds provides a strong basis for understanding its behavior.

The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For analogs of this compound, such as quinoline (B57606) derivatives, DFT calculations have been successfully used to determine their optimized structures. These studies typically employ basis sets like B3LYP/6-31G' (d,p) to achieve a balance between accuracy and computational cost. rsc.org The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's reactivity and interactions.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Analog (Note: This table is illustrative and based on general findings for similar heterocyclic compounds, as specific data for this compound is not available.)

| Parameter | Bond | Value (Å/°) |

| Bond Length | C=O | ~1.23 |

| C-N (ring) | ~1.38 | |

| C-C (aromatic) | ~1.40 | |

| Bond Angle | C-C-N (ring) | ~120° |

| O=C-C | ~121° | |

| Dihedral Angle | Ring Planarity | Close to 0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. youtube.comnih.gov

For analogs of this compound, FMO analysis reveals how substituents on the oxindole (B195798) ring can modulate these energy levels and, consequently, the molecule's reactivity. rsc.org For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. DFT calculations on quinoline derivatives have shown that the HOMO and LUMO energies can be effectively used to predict charge transfer within the molecules. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for an Oxindole Analog (Note: These values are hypothetical and serve to illustrate the concept, as specific data for this compound is not available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In studies of related heterocyclic compounds like isoindoline-1,3-diones, MESP analysis has been used to understand charge distribution and molecular polarity. nih.gov For this compound, it is expected that the oxygen atom of the carbonyl group would be a site of high negative electrostatic potential, making it a likely site for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group would likely exhibit a positive potential.

A crucial aspect of computational studies is the validation of theoretical results against experimental data. DFT calculations can be used to predict spectroscopic properties such as infrared (IR) and UV-Visible spectra. By comparing the calculated spectra with experimentally obtained spectra, the accuracy of the computational model can be assessed. For a series of quinoline derivatives, DFT and time-dependent DFT (TD-DFT) have been employed to predict their absorption spectra, providing insights into their photophysical characteristics. rsc.org Similar correlational studies for this compound would be essential to confirm the accuracy of the theoretical models used.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl It is extensively used in drug discovery to understand how a small molecule (ligand) interacts with a protein target.

Molecular docking studies on analogs of this compound, such as other oxindole derivatives, have been performed to investigate their potential as therapeutic agents. researchgate.netnih.govresearchgate.net These studies provide detailed information about the interactions between the ligand and the amino acid residues in the active site of a target protein. Common interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov

For instance, docking studies of thiosemicarbazone derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) have revealed their interactions with enzymes like α-glucosidase and α-amylase. researchgate.net Similarly, molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor has been investigated. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. biorxiv.orgnih.gov A lower binding energy generally indicates a more stable complex and a higher affinity. researchgate.net Docking studies of various oxindole derivatives against the main protease of COVID-19 have also been reported, highlighting the therapeutic potential of this class of compounds. researchgate.net

Table 3: Representative Ligand-Protein Interactions and Binding Affinities for Oxindole Analogs (Note: This table is a composite based on findings for various oxindole and quinoline analogs, as specific data for this compound is limited.)

| Target Protein | Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) |

| α-Glucosidase | ASP215, GLU277 | Hydrogen Bond | -8.5 to -9.5 |

| PHE178, ARG442 | Hydrophobic | ||

| COVID-19 Main Protease | HIS41, CYS145 | Hydrogen Bond | -7.0 to -8.0 |

| MET165, GLU166 | Hydrophobic | ||

| CB1a Receptor | PHE A-15, LYS A-7 | van der Waals | -5.3 to -6.1 |

| TRP A-12, GLU A-9 | Hydrogen Bond |

Prediction of Biological Targets and Mechanisms

Computational, or in silico, approaches are pivotal in modern drug discovery for predicting the biological targets of novel compounds. For the this compound scaffold, these methods can elucidate potential mechanisms of action by comparing its structural and electronic features against databases of known bioactive molecules. Drug repurposing strategies, for instance, utilize ligand-based and structure-based techniques to identify new therapeutic applications for existing molecular frameworks. nih.govresearchgate.net

Ligand-based in silico screening, which includes 2D fingerprint-based and 3D shape-based similarity analyses, compares the oxindole derivative to extensive libraries of compounds with known biological activities, such as those in the DrugBank, Protein Data Bank (PDB), and ChEMBL databases. nih.gov Such computational campaigns on the broader class of oxindole-based compounds have predicted a range of potential biological targets. nih.govnih.gov One prominent target identified for the general oxindole scaffold through these similarity analyses is the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. nih.govnih.gov Good similarity values have been observed between oxindole derivatives and known potent inhibitors of VEGFR-2. nih.gov

Further investigation through molecular docking, a structure-based approach, can then be used to model the interaction of the compound with the binding site of a predicted target like VEGFR-2. nih.gov While these computational predictions offer valuable hypotheses about the potential biological roles of this compound and its analogs, it is important to note that these predictions await confirmation through experimental biological testing. nih.govresearchgate.net The insights gained from these computational studies are instrumental in guiding further experimental validation to uncover the precise molecular mechanisms and therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For derivatives of 2-oxoindoline-3-carbaldehyde (B61587), QSAR studies can provide valuable insights into the structural features that are critical for their biological effects. nih.gov

In a QSAR study on a series of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents, various statistical methods were employed to develop predictive models. nih.gov The results of such analyses highlight the importance of specific molecular descriptors in determining the activity of these compounds. nih.gov Key descriptors often include:

ETSA (Electrotopological State Atom) and RTSA (Receptor-Type Surface Area) indices: These descriptors provide information about the electronic and topological characteristics of the molecule.

IC1 (Information Content index) and SIC4 (Structural Information Content index): These indices relate to the complexity and branching of the molecular structure.

Jhetv (Balaban-type index from van der Waals weighted distance matrix): This descriptor accounts for the shape and size of the molecule.

The models generated from these studies can indicate that factors such as the electrostatic potential of atoms, an increased surface area, the presence of bulky substituents along certain axes, and specific substitutions (like chlorine) are important for the biological activity of the indole-3-carbaldehyde scaffold. nih.gov While these findings are for a related class of compounds, they suggest the types of structural modifications that could be explored to enhance the activity of this compound.

Influence of Substituent Modifications on Biological Activity

The biological activity of the 2-oxoindoline core is significantly influenced by the nature and position of its substituents. mdpi.commdpi.com The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects its interaction with biological targets. mdpi.com

For instance, in the related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone scaffold, modifications to the thiosemicarbazone moiety have a pronounced effect on biological activity. mdpi.com The nature of the substituent on the terminal nitrogen (the Y moiety) can influence the coordination chemistry and, consequently, the cytotoxicity of the resulting metal complexes. mdpi.com For example, with copper(II) complexes, neutral compounds are formed with certain substituents (Y = NH2, NHMe, or NHEt), while a cationic complex with improved biological activity is achieved with a different substituent (Y = NHPh). mdpi.com

Similarly, for 6-methoxy-2-oxo-1,2-dihydroquinoline–carbaldehyde thiosemicarbazone nickel(II) complexes, the biological activity is dependent on the nature of the R group in the NHR moiety. mdpi.com The presence of a phenyl group (NHPh) can lead to higher cytotoxicity compared to other substituents. mdpi.com

These examples from closely related quinoline systems underscore the principle that even small modifications to the substituents on the heterocyclic core can lead to significant changes in biological activity. mdpi.com In the case of this compound, the methyl group at the 6-position is expected to influence its electronic properties and steric profile, thereby affecting its interactions with biological targets. Further studies involving the synthesis and biological evaluation of a series of analogs with different substituents on the oxoindoline ring would be necessary to establish a detailed structure-activity relationship for this specific scaffold.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a typical 1-methyl-1H-indole-3-carbaldehyde, the aldehydic proton (CHO) is expected to appear as a singlet at approximately 10.01 ppm. rsc.org The protons on the indole (B1671886) ring will resonate in the aromatic region, typically between 7.3 and 8.4 ppm. rsc.org For a 6-methyl substituted analog, the methyl protons would likely appear as a singlet in the aliphatic region, around 2.5 ppm. The specific chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring portion of the oxoindoline core.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is typically observed in the downfield region, around 184 ppm. rsc.org The carbonyl carbon of the oxoindoline lactam would also be in a similar downfield region. The carbon atoms of the indole ring will have characteristic chemical shifts in the aromatic region (approximately 110-140 ppm). rsc.org The methyl group carbon at the 6-position would resonate in the upfield aliphatic region.

A representative, though not identical, ¹³C NMR data for 1-methyl-1H-indole-3-carbaldehyde shows signals at δ 184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 (indole ring carbons), and 33.69 (N-CH₃). rsc.org The precise chemical shifts for this compound would be influenced by the presence of the oxo group at the 2-position and the methyl group at the 6-position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~10.0 | ~184 |

| C=O (lactam) | - | Downfield region |

| Aromatic CH | ~7.0 - 8.0 | ~110 - 140 |

| C-3 | - | ~118 |

| C-3a | - | ~125 |

| C-4 | ~7.0 - 7.5 | ~122 |

| C-5 | ~7.0 - 7.5 | ~123 |

| C-6 | - | ~138 |

| C-7 | ~7.0 - 7.5 | ~110 |

| C-7a | - | ~137 |

| CH₃ | ~2.5 | ~21 |

| NH | Variable | - |

Note: The values in this table are approximate and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be due to the carbonyl stretching vibrations (C=O). The aldehyde carbonyl stretch is typically observed in the range of 1730-1720 cm⁻¹ for saturated aliphatic aldehydes. vscht.cz However, conjugation with the indole ring system would likely shift this band to a lower wavenumber, in the region of 1710-1685 cm⁻¹. vscht.cz The lactam carbonyl of the 2-oxoindoline ring would also show a strong absorption in a similar region.

Another diagnostic band for the aldehyde functional group is the C-H stretch of the aldehyde proton (O=C-H). This typically appears as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹, with a characteristic peak often seen around 2720 cm⁻¹. vscht.cz

The N-H stretching vibration of the lactam would be expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1685 - 1710 (conjugated) |

| Lactam C=O | Stretch | ~1680 - 1700 |

| Aldehyde C-H | Stretch | 2695 - 2830 (often a peak near 2720) |

| Lactam N-H | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides crucial information about the molecular weight and structure of a compound. In the analysis of this compound (molecular weight: 175.19 g/mol ), electron impact (EI) or electrospray ionization (ESI) can be employed to generate a molecular ion and various fragment ions. 1int.co.uk

The fragmentation pattern of this compound is dictated by its functional groups: the oxoindoline core, the aldehyde group, and the methyl substituent. The fragmentation pathways are generally predictable based on the stability of the resulting ions and neutral losses. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29). libretexts.org Additionally, the cleavage of the C-C bond adjacent to the carbonyl group is a typical fragmentation route for ketones and amides. libretexts.orgthieme-connect.de

For the this compound molecule, the molecular ion peak ([C10H9NO2]+•) would be expected at an m/z of 175. Subsequent fragmentation could involve the loss of the aldehyde group (-CHO), leading to a significant fragment. Other potential fragmentations include the loss of carbon monoxide (-CO) from the oxo group or cleavage within the heterocyclic ring system, which is a common pattern in related alkaloid structures. researchgate.netnih.gov The presence of the methyl group may also lead to specific fragmentation pathways.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Proposed) | Ion Formula (Proposed) | Description of Neutral Loss |

| 175 | [C10H9NO2]+• | Molecular Ion (M+) |

| 174 | [C10H8NO2]+ | Loss of a hydrogen radical (-H) |

| 146 | [C9H8NO]+ | Loss of the formyl radical (-CHO) |

| 147 | [C9H9NO]+• | Loss of carbon monoxide (-CO) |

| 132 | [C8H6NO]+ | Loss of the formyl radical and a methyl radical (-CHO, -CH3) |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and conjugated systems. The spectrum of this compound is determined by the chromophores present in its structure, primarily the conjugated system of the benzene ring fused with the α,β-unsaturated amide of the pyrrolidone ring, extended by the carbaldehyde group.

Table 2: Comparison of UV-Visible Absorption Maxima for Indole Analogs

| Compound | Key Structural Features | Reported λmax (nm) |

| Indole-3-acetaldehyde | Indole ring with acetaldehyde (B116499) group | 244, 260, 300 researchgate.net |

| Indole-3-carbaldehyde | Indole ring with carbaldehyde group | 296 unifi.it |

| 5,6-dihydroxyindole carboxylate (DHICA) derivatives | Dihydroxyindole core | ~330 umaine.edu |

Electrochemical Properties

The electrochemical properties of this compound are of interest for understanding its potential role in redox processes. The molecule contains several electroactive moieties, including the indole nucleus and the aldehyde functional group, making it susceptible to both oxidation and reduction reactions. Techniques such as cyclic voltammetry can be used to probe these behaviors.

Studies on analogous compounds, such as indole-3-carboxaldehyde (B46971) hydrazones, have demonstrated that the indole ring system can be electrochemically oxidized. nih.govbenthamscience.com This oxidation typically involves the electron-rich pyrrole (B145914) part of the indole nucleus. Conversely, the aldehyde group is a reducible functional group. The electrochemical reduction of the aldehyde would likely occur at the C=O double bond.

Table 3: Expected Electrochemical Behavior of this compound Based on Analogs

| Electrochemical Process | Affected Functional Group | Expected Influence of Substituents |

| Oxidation | Indole nucleus | The 6-methyl group is expected to facilitate oxidation (lower potential). The 2-oxo group may make oxidation more difficult. researchgate.net |

| Reduction | Carbaldehyde group | The aldehyde is susceptible to reduction. The electron-withdrawing 2-oxo group may facilitate this process. |

Future Directions in Research on 6 Methyl 2 Oxoindoline 3 Carbaldehyde

Development of Novel Therapeutic Agents

The oxindole (B195798) scaffold is a well-established pharmacophore found in numerous bioactive molecules and approved drugs, such as nintedanib (B1663095) and sunitinib (B231), which are known tyrosine kinase inhibitors. rsc.org This precedent strongly suggests that derivatives of 6-Methyl-2-oxoindoline-3-carbaldehyde could be valuable in the development of new therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives by modifying the aldehyde group to create Schiff bases, hydrazones, or other heterocyclic systems.

These new compounds would then be screened for a wide range of biological activities. Drawing parallels from structurally related quinoline-3-carbaldehyde complexes, which have shown promising anticancer activity, research into metal complexes of this compound derivatives is a particularly promising avenue. mdpi.com For instance, copper (II) complexes of similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism for inducing apoptosis.

Table 1: Illustrative Anticancer Activity of Related Heterocyclic Compounds

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cu(II) Complex of 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | MGC80-3 (Gastric Cancer) | 10.17 | mdpi.com |

| Cu(II) Complex of 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | SK-OV-3 (Ovarian Cancer) | 10.35 | mdpi.com |

This table illustrates the therapeutic potential of compounds structurally related to this compound, providing a rationale for its investigation as a source of new anticancer agents.

Exploration of New Synthetic Methodologies

While the synthesis of the core oxindole structure is well-documented, future research will undoubtedly seek more efficient, sustainable, and versatile methods for the synthesis and functionalization of this compound. nih.gov A key focus will be on developing novel catalytic systems that allow for precise control over the introduction and modification of functional groups on the oxindole ring.

Recent advancements in synthetic organic chemistry, such as photocatalysis and electrochemistry, offer exciting possibilities. nih.govrsc.org For example, visible-light-induced radical-coupling reactions have been successfully used to construct sterically congested oxindole derivatives, a strategy that could be adapted for this specific compound. nih.gov Furthermore, developing one-pot, multi-component reactions starting from simple precursors would enhance the modular assembly of complex derivatives, facilitating the rapid generation of compound libraries for biological screening and materials discovery. nih.gov The exploration of flow chemistry could also provide scalable and safer routes to synthesis.

Advanced Mechanistic Studies of Biological Activity

Should derivatives of this compound demonstrate significant biological activity, the subsequent step will be to conduct advanced mechanistic studies to elucidate their mode of action. This research is crucial for optimizing lead compounds and understanding potential off-target effects.

Future investigations would involve a combination of biochemical, biophysical, and cell-based assays to identify specific molecular targets. Techniques such as thermal shift assays, surface plasmon resonance, and chemoproteomics can pinpoint protein-ligand interactions. If a compound shows anticancer effects, for example, studies would focus on its impact on cell cycle progression, apoptosis pathways (such as mitochondrial dysfunction), and its ability to interact with DNA. mdpi.com Understanding the structure-activity relationship (SAR) through systematic modification of the parent compound will be essential for designing next-generation agents with improved potency and selectivity.

Applications in Materials Science

The application of oxindole derivatives in materials science is a rapidly emerging field. The conjugated π-system of the oxindole ring makes it an attractive building block for novel organic functional materials. Future research on this compound will likely explore its potential in organic electronics, photonics, and sensing.

The aldehyde functionality serves as a convenient anchor point for incorporating the 6-methyl-2-oxoindoline unit into larger polymeric or molecular structures. Research has shown that oxindole-terminated quinoidal molecules can act as n-type semiconductors in organic thin-film transistors (OTFTs). technion.ac.il Furthermore, conjugated polymers incorporating oxindole units are being investigated for their thermoelectric properties. researchgate.net The chromophoric nature of the oxindole core also suggests potential use in dye-sensitized solar cells (DSSCs), where related oxindole-bridged sensitizers have been shown to be effective. nih.gov

Table 2: Performance of Oxindole-Based Organic Electronic Materials

| Material Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Isomerically Pure Oxindole-Terminated Quinoid | n-Type Organic Thin-Film Transistor | Electron Mobility up to 0.35 cm²/Vs | technion.ac.il |

| Oxindole-Bridged Organic Sensitizer | Dye-Sensitized Solar Cell | Power Conversion Efficiency (PCE) enhancement | nih.gov |

This data highlights the viability of the oxindole scaffold in advanced materials, suggesting a clear path for investigating this compound in similar applications.

Continued Computational and Chemoinformatic Investigations

Computational chemistry and chemoinformatics will be indispensable tools in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO/LUMO), and spectroscopic properties of the molecule and its derivatives. This information is critical for designing materials with specific electronic or optical characteristics. technion.ac.il

In the context of drug discovery, molecular docking and molecular dynamics simulations can predict the binding affinity and interaction patterns of novel derivatives with biological targets, helping to prioritize compounds for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed as larger datasets become available, enabling the prediction of biological activity based on chemical structure. These in silico approaches will accelerate the design-synthesize-test cycle, making the discovery process more efficient and cost-effective.

Q & A

Q. What spectroscopic methods are recommended for characterizing 6-Methyl-2-oxoindoline-3-carbaldehyde?

- Methodological Answer : Characterization involves a combination of techniques:

- 1H NMR : Identify protons, such as the aldehyde proton (~10 ppm) and methyl group protons (δ ~2.3–2.5 ppm).

- 13C NMR : Confirm carbonyl groups (aldehyde: ~190 ppm; oxo group: ~170 ppm) and aromatic carbons.

- IR Spectroscopy : Detect aldehyde (C=O stretch ~1700 cm⁻¹) and oxo (C=O ~1680 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 189.1).

Cross-reference data with structurally similar indole derivatives for validation .

Q. What are common synthetic precursors for this compound?

- Methodological Answer : Key precursors include:

- 2-Oxoindoline-3-carbaldehyde : Methylation at the 6-position using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Indoline derivatives : Oxidation of indoline precursors (e.g., using MnO₂ or CrO₃) to introduce the oxo and aldehyde groups.

Reaction conditions (solvent: DMF or THF; temperature: 60–80°C) must be optimized to minimize side reactions .

Q. How does the oxo group influence the compound’s reactivity?

- Methodological Answer : The oxo group participates in keto-enol tautomerism, stabilizing intermediates during reactions like nucleophilic additions or condensations. For example:

- Aldol Condensation : The enol form reacts with carbonyl compounds to form conjugated systems.

- Nucleophilic Substitution : The electron-withdrawing oxo group activates adjacent positions for substitution.

Control tautomeric equilibrium using pH adjustments (e.g., acidic conditions favor keto form) .

Advanced Research Questions

Q. How can conflicting data in reaction yields be resolved during synthesis?

- Methodological Answer : Address discrepancies by:

- Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings.

- Analytical Validation : Use HPLC or GC-MS to quantify impurities and confirm product purity.

- Structural Confirmation : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve ambiguities in product identity .

Q. What strategies enhance regioselective methylation at the 6-position?

- Methodological Answer : Regioselectivity is achieved via:

- Directing Groups : Introduce temporary groups (e.g., nitro or acetyl) to steer methylation.

- Transition-Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands) to target the 6-position.

- Protecting-Deprotection : Protect reactive sites (e.g., aldehyde) before methylation.

Monitor regioselectivity using NOESY NMR or isotopic labeling .

Q. How does SHELX software improve structural refinement in crystallographic studies?

- Methodological Answer : SHELX (e.g., SHELXL) refines crystal structures by:

- Disorder Modeling : Resolve overlapping atomic positions in the electron density map.

- Hydrogen Bonding Analysis : Optimize H-bond geometries using restraints.

- Twinning Correction : Apply TWIN/BASF commands to handle twinned crystals.

Validate refinement with R-factor convergence (< 5%) and goodness-of-fit (GOF ≈ 1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。